molecular formula C5H9ClN2O B1425837 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 1314902-00-5

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1425837
M. Wt: 148.59 g/mol
InChI Key: HCFKITWOYQTYKS-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O . It is a salt with a molecular weight of 148.59 . The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.


Molecular Structure Analysis

The InChI code for 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride is 1S/C6H10N2O.ClH/c1-5-4-6(2-3-7)8-9-5;/h4H,2-3,7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride include a molecular weight of 148.59 and a molecular formula of C5H9ClN2O . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The synthesis of 1,2-oxazines and related compounds, including oxazolines, is a significant area of research. These compounds are synthesized through various methods, including the dehydration of dihydro-oxazines obtained from cyclization reactions. Oxazinium salts derived from these processes are crucial electrophiles in organic synthesis, playing a vital role in creating chiral synthons and facilitating diverse chemical reactions (Sainsbury, 1991).

Pharmaceutical and Agricultural Applications

  • Amino-1,2,4-triazoles, related to the chemical family of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride, serve as raw materials in the fine organic synthesis industry. These compounds are foundational in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility underscores the chemical's importance in synthesizing compounds with broad applications, including antimicrobial drugs and plant growth regulators (Nazarov et al., 2021).

Material Science Applications

  • The development of new materials, such as heat-resistant polymers and products with fluorescent properties, is another application area. These advancements demonstrate the potential of derivatives of 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride in creating innovative materials for biotechnology, energy, and chemistry sectors (Nazarov et al., 2021).

Advanced Oxidation Processes

  • In the context of environmental science, compounds related to 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride are subject to advanced oxidation processes for degradation. These processes are crucial for mineralizing nitrogen-containing compounds and improving the efficacy of water treatment schemes, highlighting the compound's relevance in environmental remediation (Bhat & Gogate, 2021).

Safety And Hazards

Specific safety and hazard information for 2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier .

properties

IUPAC Name

2-(1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-1-5-2-4-8-7-5;/h2,4H,1,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFKITWOYQTYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Oxazol-3-yl)ethan-1-amine hydrochloride

CAS RN

1314902-00-5
Record name 2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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